Octimibate Octimibate Octimibate is an acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor with antilipidemic, antiatherosclerotic, and antithrombotic activity. In an animal model, inhibition of ACAT by octimibate increased HDL receptor activity and stimulated HDL-mediated cholesterol efflux from peritoneal macrophages.
Brand Name: Vulcanchem
CAS No.: 89838-96-0
VCID: VC0537952
InChI: InChI=1S/C29H30N2O3/c32-26(33)21-13-2-1-3-14-22-34-29-30-27(23-15-7-4-8-16-23)28(24-17-9-5-10-18-24)31(29)25-19-11-6-12-20-25/h4-12,15-20H,1-3,13-14,21-22H2,(H,32,33)
SMILES: C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C29H30N2O3
Molecular Weight: 454.6 g/mol

Octimibate

CAS No.: 89838-96-0

Inhibitors

VCID: VC0537952

Molecular Formula: C29H30N2O3

Molecular Weight: 454.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Octimibate - 89838-96-0

CAS No. 89838-96-0
Product Name Octimibate
Molecular Formula C29H30N2O3
Molecular Weight 454.6 g/mol
IUPAC Name 8-(1,4,5-triphenylimidazol-2-yl)oxyoctanoic acid
Standard InChI InChI=1S/C29H30N2O3/c32-26(33)21-13-2-1-3-14-22-34-29-30-27(23-15-7-4-8-16-23)28(24-17-9-5-10-18-24)31(29)25-19-11-6-12-20-25/h4-12,15-20H,1-3,13-14,21-22H2,(H,32,33)
Standard InChIKey JJNUVQIGQRFZAC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4
Appearance Solid powder
Description Octimibate is an acyl-Coenzyme A:cholesterol acyltransferase (ACAT) inhibitor with antilipidemic, antiatherosclerotic, and antithrombotic activity. In an animal model, inhibition of ACAT by octimibate increased HDL receptor activity and stimulated HDL-mediated cholesterol efflux from peritoneal macrophages.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 8-((1,4,5-triphenylimidazol-2-yl)oxy)octanoic acid
BMY 22389
BMY-22389
NAT 04-152
octimibate
Reference 1: Chow KB, Wong YH, Wise H. Prostacyclin receptor-independent inhibition of phospholipase C activity by non-prostanoid prostacyclin mimetics. Br J Pharmacol. 2001 Dec;134(7):1375-84. PubMed PMID: 11724742; PubMed Central PMCID: PMC1573079.
2: Kam Y, Chow KB, Wise H. Factors affecting prostacyclin receptor agonist efficacy in different cell types. Cell Signal. 2001 Nov;13(11):841-7. PubMed PMID: 11583920.
3: Jones RL, Qian YM, Wise H, Wong HN, Lam WL, Chan HW, Yim AP, Ho JK. Relaxant actions of nonprostanoid prostacyclin mimetics on human pulmonary artery. J Cardiovasc Pharmacol. 1997 Apr;29(4):525-35. PubMed PMID: 9156364.
4: Wise H, Chow KB. The effect of non-prostanoid prostacyclin mimetics on cyclic AMP production by neuronal SK-N-SH cells. Adv Exp Med Biol. 1997;433:197-200. PubMed PMID: 9561134.
5: Wise H. The effect of prostacyclin mimetics on neutrophil function. Adv Exp Med Biol. 1997;407:261-4. PubMed PMID: 9321962.
6: Seiler SM, Brassard CL, Federici ME, Romine J, Meanwell NA. [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid (BMY 45778) is a potent non-prostanoid prostacyclin partial agonist: effects on platelet aggregation, adenylyl cyclase, cAMP levels, protein kinase, and iloprost binding. Prostaglandins. 1997 Jan;53(1):21-35. PubMed PMID: 9068064.
7: Wise H. The inhibitory effects of non-prostanoid prostacyclin mimetics on rat neutrophil function. Prostaglandins Leukot Essent Fatty Acids. 1996 May;54(5):351-60. PubMed PMID: 8832764.
8: Harte RA, Yeaman SJ, Jackson B, Suckling KE. Effect of membrane environment on inhibition of acyl-CoA:cholesterol acyltransferase by a range of synthetic inhibitors. Biochim Biophys Acta. 1995 Oct 5;1258(3):241-50. PubMed PMID: 7548193.
9: Harte RA, Jackson B, Suckling KE, Yeaman SJ. Differences in the potency of ACAT inhibitors in two assay systems. Biochem Soc Trans. 1993 Aug;21 ( Pt 3)(3):325S. PubMed PMID: 8224469.
10: Kowala MC, Mazzucco CE, Hartl KS, Seiler SM, Warr GA, Abid S, Grove RI. Prostacyclin agonists reduce early atherosclerosis in hyperlipidemic hamsters. Octimibate and BMY 42393 suppress monocyte chemotaxis, macrophage cholesteryl ester accumulation, scavenger receptor activity, and tumor necrosis factor production. Arterioscler Thromb. 1993 Mar;13(3):435-44. PubMed PMID: 8443148.
11: Jones RL, Wilson NH, Marr CG, Muir G, Armstrong RA. Diphenylmethylazine prostanoids with prostacyclin-like actions on human platelets. J Lipid Mediat. 1993 Mar-Apr;6(1-3):405-10. Review. PubMed PMID: 8357998.
12: Krause BR, Anderson M, Bisgaier CL, Bocan T, Bousley R, DeHart P, Essenburg A, Hamelehle K, Homan R, Kieft K, et al. In vivo evidence that the lipid-regulating activity of the ACAT inhibitor CI-976 in rats is due to inhibition of both intestinal and liver ACAT. J Lipid Res. 1993 Feb;34(2):279-94. PubMed PMID: 8429262.
13: Meanwell NA, Rosenfeld MJ, Wright JJ, Brassard CL, Buchanan JO, Federici ME, Fleming JS, Seiler SM. Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic. J Med Chem. 1992 Jan 24;35(2):389-97. PubMed PMID: 1370696.
14: Merritt JE, Brown AM, Bund S, Cooper DG, Egan JW, Hallam TJ, Heagerty AM, Hickey DM, Kaumann AJ, Keen M, et al. Primate vascular responses to octimibate, a non-prostanoid agonist at the prostacyclin receptor. Br J Pharmacol. 1991 Jan;102(1):260-6. PubMed PMID: 2043927; PubMed Central PMCID: PMC1917912.
15: Merritt JE, Hallam TJ, Brown AM, Boyfield I, Cooper DG, Hickey DM, Jaxa-Chamiec AA, Kaumann AJ, Keen M, Kelly E, et al. Octimibate, a potent non-prostanoid inhibitor of platelet aggregation, acts via the prostacyclin receptor. Br J Pharmacol. 1991 Jan;102(1):251-9. PubMed PMID: 1710526; PubMed Central PMCID: PMC1917884.
16: Seiler S, Brassard CL, Arnold AJ, Meanwell NA, Fleming JS, Keely SL Jr. Octimibate inhibition of platelet aggregation: stimulation of adenylate cyclase through prostacyclin receptor activation. J Pharmacol Exp Ther. 1990 Dec;255(3):1021-6. PubMed PMID: 2175792.
17: Windler E, Rücker W, Greeve J, Reimitz H, Greten H. Influence of the acyl-coenzyme A:cholesterol--acyltransferase inhibitor octimibate on cholesterol transport in rat mesenteric lymph. Arzneimittelforschung. 1990 Oct;40(10):1108-11. PubMed PMID: 2291747.
18: Schmitz G, Beuck M, Fischer H, Nowicka G, Robenek H. Regulation of phospholipid biosynthesis during cholesterol influx and high density lipoprotein-mediated cholesterol efflux in macrophages. J Lipid Res. 1990 Oct;31(10):1741-52. PubMed PMID: 2079600.
19: Jackson B, Gee A, Black S, Suckling KE. Effects of octimibate, an inhibitor of acyl coenzyme A: cholesterol acyltransferase, on cholesterol metabolism in the hamster and rat. Biochem Pharmacol. 1990 May 1;39(9):1487-9. PubMed PMID: 2334447.
20: Rücker W, Prop G, Hüther AM. Antiatherosclerotic and antihyperlipidemic effects of octimibate sodium in rabbits. Atherosclerosis. 1988 Feb;69(2-3):155-60. PubMed PMID: 3348838.
PubChem Compound 65676
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator